3-Amino-5-(4-fluorophenyl)benzoic acid

Descripción general

Descripción

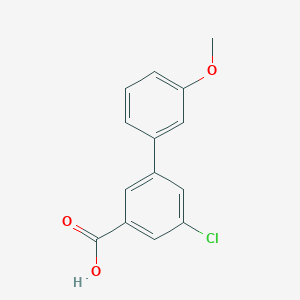

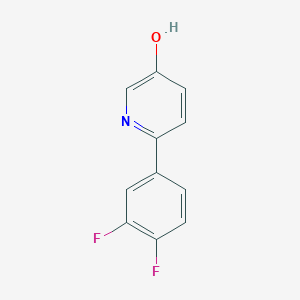

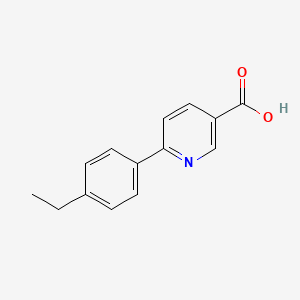

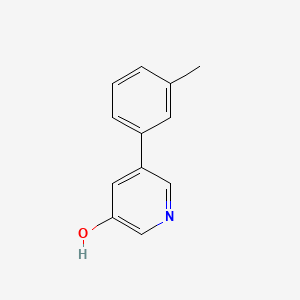

“3-Amino-5-(4-fluorophenyl)benzoic acid” is a derivative of benzoic acid . It features a fluoride at the 4-position of the phenyl group and an amino group at the 3-position . This compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by conventional methods or using microwave irradiation . The use of microwave irradiation resulted in the desired products in less time, with good yield and higher purity .Molecular Structure Analysis

The molecular structure of “3-Amino-5-(4-fluorophenyl)benzoic acid” can be inferred from its name and the structures of similar compounds . It contains a benzoic acid moiety, an amino group at the 3-position, and a fluorophenyl group at the 5-position.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-5-(4-fluorophenyl)benzoic acid” can be inferred from similar compounds. For instance, benzoic acid has a colourless appearance in its solid state, which is of a crystalline nature . The presence of the aromatic ring gives this compound a faintly pleasant odour .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

3-Amino-5-(4-fluorophenyl)benzoic acid is a compound that can be utilized in the synthesis of new biologically active molecules due to the presence of known pharmacophores such as the 4-fluorophenyl group. Research has shown that compounds derived from similar structures have been synthesized and demonstrated promising antibacterial activity. For instance, compounds synthesized by condensing 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones with 4-fluorobenzoic acid showed significant antibacterial activities at low concentrations, suggesting potential applications in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).

Antimicrobial and Antitumor Applications

Further research into compounds related to 3-Amino-5-(4-fluorophenyl)benzoic acid has revealed their efficacy as antimicrobial agents. Arylhydrazones of p-aminobenzoic acid hydrazide, synthesized by interaction with aromatic aldehydes including 4-fluorophenyl derivatives, were evaluated for their antimicrobial properties, highlighting the broad potential of fluorophenyl compounds in antimicrobial therapy. Additionally, some of these compounds were assessed for their in vitro hepatic microsomal metabolism, indicating their relevance in pharmacokinetic studies (Komurcu et al., 1995).

Drug Metabolism and Pharmacokinetics

The study of substituted benzoic acids, including fluorinated derivatives, provides insight into the metabolic fate of such compounds in biological systems. Research involving the urinary excretion profiles and metabolic pathways of fluorinated benzoic acids in rats using high-resolution NMR spectroscopy has offered valuable information on phase II glucuronidation or glycine conjugation reactions dominating the metabolism of these compounds. This research is crucial for understanding the metabolism of drugs derived from 3-Amino-5-(4-fluorophenyl)benzoic acid and similar compounds, which can inform the design and development of new drugs with optimized pharmacokinetic properties (Ghauri et al., 1992).

Safety and Hazards

Direcciones Futuras

The future directions for “3-Amino-5-(4-fluorophenyl)benzoic acid” could involve its use in the synthesis of new pharmaceuticals or other organic compounds. The compound’s fluorinated substituents provide excellent lipophilicity and binding affinity, making it a valuable component in the synthesis of active pharmaceutical ingredients .

Propiedades

IUPAC Name |

3-amino-5-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(15)6-9/h1-7H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPQPUKAPCJAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)N)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688745 | |

| Record name | 5-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-(4-fluorophenyl)benzoic acid | |

CAS RN |

1261928-03-3 | |

| Record name | 5-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.